molecular formula C16H19N5OS B11245541 N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide

Cat. No.: B11245541
M. Wt: 329.4 g/mol
InChI Key: QLCSYNAVSCWJPZ-UHFFFAOYSA-N
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Description

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These fused rings are known for their diverse pharmacological activities and are often used in drug design and development . The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to improve reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]pentanamide is unique due to its specific structural features and pharmacological activities. Similar compounds include:

These compounds share the triazolothiadiazole core but differ in their substitution patterns and biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C16H19N5OS

Molecular Weight

329.4 g/mol

IUPAC Name

N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]pentanamide

InChI

InChI=1S/C16H19N5OS/c1-3-4-5-14(22)17-10-12-6-8-13(9-7-12)15-20-21-11(2)18-19-16(21)23-15/h6-9H,3-5,10H2,1-2H3,(H,17,22)

InChI Key

QLCSYNAVSCWJPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C

Origin of Product

United States

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